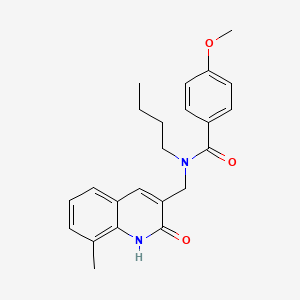
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide (BMHMQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMHMQ is a quinoline derivative that exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by targeting the cell cycle and disrupting DNA replication. The antibacterial and antifungal properties of this compound are thought to be due to its ability to disrupt bacterial and fungal cell membranes. The antiviral activity of this compound is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been found to reduce the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for scientific research. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of this compound as a potential cancer therapy. Studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of interest is the use of this compound as an antibacterial and antifungal agent. This compound has been shown to exhibit activity against several bacterial and fungal strains, and further research is needed to determine its potential as a therapeutic agent. Finally, there is potential for the development of this compound as an antiviral agent. Studies have shown that this compound exhibits activity against several viruses, including HIV-1 and herpes simplex virus, and further research is needed to determine its efficacy in vivo.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The compound has been extensively studied for its potential therapeutic applications, and further research is needed to determine its efficacy in vivo. The synthesis method of this compound has been optimized to improve the yield and purity of the compound. This compound has several advantages for lab experiments, but there are also limitations to using the compound. Finally, there are several future directions for research on this compound, including the development of the compound as a potential cancer therapy, antibacterial and antifungal agent, and antiviral agent.
Synthesemethoden
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with butylamine, followed by the reaction of the resulting product with 2-hydroxy-8-methylquinoline. The final product is obtained by the addition of formaldehyde and hydrogen chloride to the reaction mixture. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-butyl-4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-13-25(23(27)17-9-11-20(28-3)12-10-17)15-19-14-18-8-6-7-16(2)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNKZCAZIJJSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






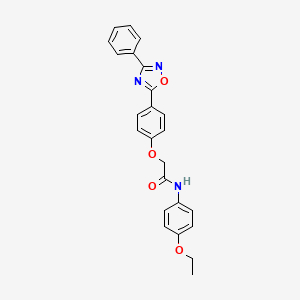
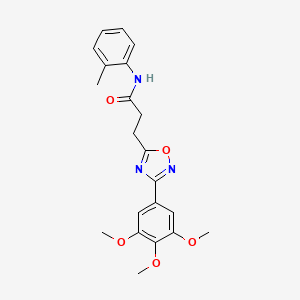
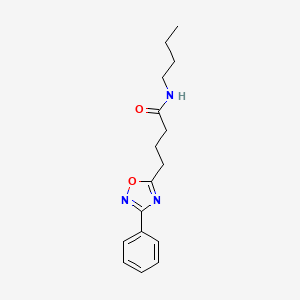
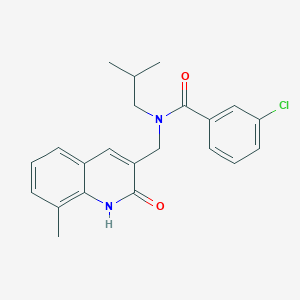
![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)